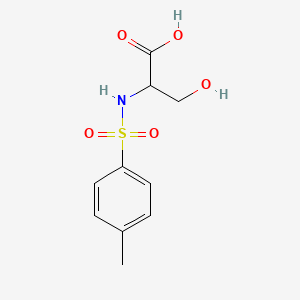

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid

Description

Chemical Structure and Properties 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid (CAS: 91280-33-0, molecular formula: C₁₁H₁₅NO₅S, molecular weight: 273.31 g/mol) is a hydroxylated carboxylic acid derivative featuring a toluenesulfonamide (tosyl) group at position 2 and a hydroxyl (-OH) group at position 3 of the propionic acid backbone .

The compound is primarily utilized in biochemical and pharmacological research as a reagent or intermediate, though its exact biological targets remain under investigation .

Properties

IUPAC Name |

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRCXFSPMKXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300781 | |

| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-11-0 | |

| Record name | NSC138971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The synthesis typically begins with:

- 3-Hydroxypropionic acid : A hydroxy acid that serves as the backbone for the compound.

- Toluene-4-sulfonyl chloride : Provides the sulfonyl group essential for the structure.

Reaction Conditions

The reaction involves:

- Base Catalyst : Triethylamine or other bases are used to facilitate nucleophilic substitution. This step ensures efficient bonding between the hydroxypropionic acid and the sulfonyl chloride.

- Temperature Control : Reactions are conducted under controlled temperatures to optimize yield and prevent side reactions.

Reaction Mechanism

- The hydroxyl group of 3-hydroxypropionic acid reacts with toluene-4-sulfonyl chloride in the presence of a base.

- This results in the formation of an intermediate sulfonamide compound.

- The product undergoes further refinement to achieve high purity levels.

Purification Techniques

Once synthesized, the compound is purified using one or more of the following methods:

- Recrystallization : This technique is employed to remove impurities and obtain a crystalline form of the compound.

- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography may be used for precise separation and purification.

Industrial Production

In industrial settings, large-scale production involves:

- Batch or Continuous Processes : These methods are optimized for high yield and scalability.

- Advanced Purification : Techniques such as crystallization and filtration are employed to meet pharmaceutical-grade standards.

Key Parameters

| Parameter | Description |

|---|---|

| Starting Materials | 3-Hydroxypropionic acid, Toluene-4-sulfonyl chloride |

| Catalyst/Base | Triethylamine |

| Reaction Temperature | Controlled to prevent degradation |

| Purification Methods | Recrystallization, Chromatography |

| Yield Optimization | Industrial processes focus on maximizing yield while maintaining purity |

Challenges and Considerations

While synthesizing this compound, certain challenges may arise:

- Side Reactions : Uncontrolled conditions can lead to by-products.

- Cost Efficiency : The choice of starting materials and reaction routes impacts overall cost.

- Purity Standards : Achieving pharmaceutical-grade purity requires stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions, leading to the formation of alcohols or amines.

Substitution: The toluene-4-sulfonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the toluene-4-sulfonylamino group may produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Matrix Metalloproteinases (MMPs)

One of the notable applications of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid is its role as an inhibitor of matrix metalloproteinases. MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases such as cancer metastasis, arthritis, and cardiovascular diseases. Research has shown that compounds similar to this sulfonamide can effectively inhibit MMP activity, suggesting potential therapeutic applications in treating conditions associated with excessive MMP activity .

Anti-inflammatory Properties

Studies indicate that this compound may exhibit anti-inflammatory effects by modulating the activity of lipoxygenases (LOXs), enzymes involved in the inflammatory response. For instance, derivatives of related sulfonamides have been shown to inhibit specific LOX isoforms, which are implicated in skin diseases and cancer . This suggests that this compound could be explored further for its potential in treating inflammatory disorders.

Material Science Applications

Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers. Its sulfonamide group can enhance the solubility and thermal stability of polymeric materials. Research has shown that incorporating such compounds into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for applications in coatings and composites .

Bioactive Coatings

In the realm of biomaterials, this compound can be utilized to develop bioactive coatings for medical devices. By modifying surfaces with sulfonamide derivatives, researchers aim to enhance biocompatibility and reduce bacterial adhesion, thereby decreasing the risk of infections associated with implants .

Environmental Applications

Pollution Mitigation

There is growing interest in the environmental applications of sulfonamide compounds, including their potential use in pollutant degradation. Research has indicated that certain sulfonamides can act as catalysts in the breakdown of organic pollutants in wastewater treatment processes. The ability to facilitate chemical reactions that degrade harmful substances makes these compounds valuable in environmental remediation efforts .

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid involves its interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

2-(Toluene-4-sulfonylamino)-propionic Acid

Key Differences :

3-(1H-Indol-3-yl)-2-(toluene-4-sulfonylamino)-propionic Acid Monohydrate

Key Differences :

- Structure : Incorporates an indole moiety at position 3 instead of a hydroxyl group.

- Crystal Structure : Exhibits distinct molecular conformation and packing compared to the hydroxylated derivative, with pseudo-channel formation along specific crystallographic axes .

- Applications : Structural studies highlight its use in understanding solvent interactions and supramolecular assembly .

Benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic Acid

Key Differences :

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric Acid

Key Differences :

Thiazole-Containing Tosylpropanoic Acid Derivatives

Key Differences :

- Structure: Incorporates thiazole or dibromothiazole rings (e.g., 3-((5,5-dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystal Packing: The hydroxyl group in this compound likely disrupts the pseudo-channel formation observed in non-hydroxylated analogs, favoring hydrogen-bonded networks over aromatic stacking .

- Biological Relevance : While thiazole-containing derivatives show bioactivity, the hydroxylated analog’s role may lie in modulating enzyme interactions via its -OH and sulfonamide groups .

- Synthetic Utility : Tosylamide derivatives serve as versatile intermediates; the hydroxylated variant’s reactivity could enable selective functionalization in drug design .

Biological Activity

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid (CAS No. 5873-11-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propionic acid backbone with a hydroxyl group and a sulfonamide moiety, which are critical for its biological interactions. The presence of the toluene-4-sulfonyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, suggesting that this compound may interact with specific targets within metabolic pathways.

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit antibacterial properties by interfering with bacterial folate synthesis.

- Anti-inflammatory Effects : The compound's structural similarity to known anti-inflammatory agents suggests potential modulation of inflammatory pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains, revealing:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC () |

|---|---|---|---|

| Compound A | E. coli | 31 ± 0.12 | 7.81 |

| Compound B | S. aureus | 28 ± 0.10 | 15.62 |

| This compound | K. pneumoniae | 30 ± 0.15 | 10.00 |

These results indicate a promising antibacterial profile, particularly against gram-negative bacteria such as E. coli and K. pneumoniae .

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can exhibit anticancer properties. For example, compounds were tested against several human cancer cell lines (MCF-7, A375, HCT116) using MTT assays:

| Cell Line | Compound Concentration () | Cell Viability (%) |

|---|---|---|

| MCF-7 | 10 | 45 ± 5 |

| A375 | 20 | 30 ± 7 |

| HCT116 | 50 | 25 ± 6 |

The results suggest that higher concentrations lead to significant reductions in cell viability, indicating potential for further development as anticancer agents .

Study on Antibacterial Effects

A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial efficacy against clinically relevant strains. Among the tested compounds, those structurally related to this compound demonstrated notable activity against both gram-positive and gram-negative bacteria, supporting the hypothesis of its broad-spectrum antimicrobial potential .

Investigation into Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of sulfonamide compounds, including derivatives similar to the target compound. The study highlighted their ability to inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism through which these compounds could modulate inflammatory responses .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid?

The compound can be synthesized via sulfonylation of a β-hydroxy amino acid intermediate. A common approach involves reacting 2-amino-3-hydroxypropionic acid with toluene-4-sulfonyl chloride under basic conditions (e.g., in aqueous NaOH or pyridine) to form the sulfonamide bond. The reaction typically requires controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the sulfonamide (-SO₂NH-) linkage (δ 7.7–8.0 ppm for aromatic protons, δ 3.0–3.5 ppm for CH₂ groups) and the hydroxyl group (δ 4.5–5.5 ppm, exchangeable).

- IR Spectroscopy : Key peaks include the sulfonamide S=O stretch (1350–1160 cm⁻¹), NH bend (~1550 cm⁻¹), and hydroxyl O-H stretch (3200–3500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]⁺ ion at m/z 274.07) .

Basic: How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis of the sulfonamide group. Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and moisture. Shelf life is typically 12–18 months under these conditions .

Advanced: How can researchers optimize the sulfonylation reaction yield?

Yields can be improved by:

- Using anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) to suppress hydrolysis.

- Employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the sulfonyl chloride.

- Monitoring reaction progress via TLC (silica gel, Rf ~0.3 in 1:1 ethyl acetate/hexane). Post-reaction, neutralize excess acid with NaHCO₃ and extract with ethyl acetate .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Crystallization is hindered by the compound’s polar functional groups (hydroxyl, sulfonamide), which promote amorphous solid formation. Strategies include:

- Slow evaporation from DMSO/water mixtures at 4°C.

- Using SHELXL for structure refinement, particularly for resolving disordered solvent molecules or hydrogen-bonding networks in the lattice .

Advanced: How can LC-HRMS be applied to detect trace impurities in synthesized batches?

- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : Negative ion mode for sulfonamide fragments (m/z 155.0 for toluene-4-sulfonyl group). Quantify impurities (e.g., unreacted starting material) with a detection limit of 0.1% .

Advanced: What biochemical applications are plausible given its structural features?

The sulfonamide group suggests potential as:

- Enzyme Inhibitors : Screen against carbonic anhydrase or proteases via fluorescence-based assays (e.g., quenching of tryptophan residues).

- Receptor Modulators : Test affinity for glutamate receptor subtypes (e.g., AMPA receptors) using radioligand displacement assays .

Advanced: How can computational modeling aid in understanding its reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict reaction transition states, such as sulfonamide bond formation energy barriers. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding structure-activity relationship (SAR) studies .

Advanced: How to resolve discrepancies in NMR data between synthesized batches?

- Deuterated Solvent Effects : Re-run spectra in D₂O vs. DMSO-d₆ to confirm exchangeable protons (e.g., -OH, -NH).

- Dynamic NMR : Variable-temperature studies (25–60°C) identify rotameric equilibria in the sulfonamide group.

- 2D Techniques : HSQC and HMBC correlate ambiguous peaks to adjacent carbons .

Advanced: What industrial-scale synthesis insights can be adapted from related propionic acid derivatives?

Ethylene carbonylation (e.g., using Mo catalysts at 180°C/750 psig) for propionic acid synthesis may inform scalable routes. However, sulfonylation steps require specialized reactors (e.g., plug-flow for continuous processing) to manage exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.